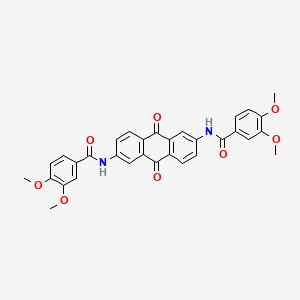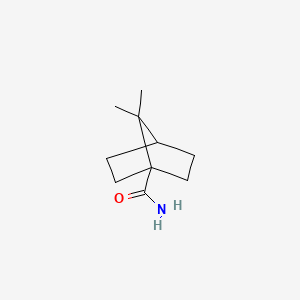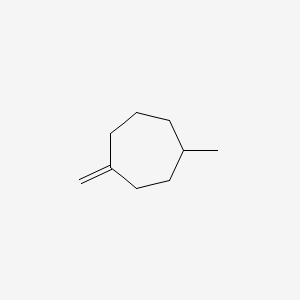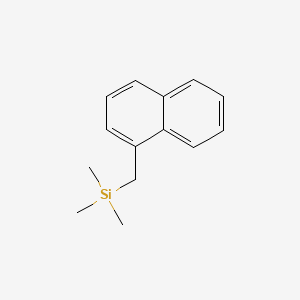
N-(2,4-dichlorophenyl)-N'-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a dichlorophenyl group and a methoxyethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,4-dichloroaniline with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.
Industrial Production Methods
On an industrial scale, the production of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are common.
Major Products
Oxidation: Products may include 2-methoxyacetaldehyde or 2-methoxyacetic acid.
Reduction: The major product could be N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)amine.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in biochemical assays to study enzyme interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: Could be used in the manufacture of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-methylurea
- N-(2,4-dichlorophenyl)-N’-ethylurea
- N-(2,4-dichlorophenyl)-N’-(2-hydroxyethyl)urea
Comparison
Compared to its analogs, N-(2,4-dichlorophenyl)-N’-(2-methoxyethyl)urea may exhibit different solubility, reactivity, and biological activity due to the presence of the methoxyethyl group. This group can influence the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C10H12Cl2N2O2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-16-5-4-13-10(15)14-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
InChI Key |
CXTPFIASBPSTRV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)




